3(2H)-Indolizinimine,hexahydro-(9CI)
Description
3(2H)-Indolizinimine,hexahydro-(9CI) (CAS 179685-48-4) is a nitrogen-containing bicyclic heterocyclic compound with the molecular formula C₈H₁₄N₂ . It belongs to the indolizine family, characterized by a fused six- and five-membered ring system. The "hexahydro" designation indicates partial saturation of the bicyclic structure, which likely enhances its stability compared to fully unsaturated analogs. Despite its structural definition, critical physicochemical data—such as molecular weight, LogP (lipophilicity), and polar surface area (PSA)—are unavailable in the literature, limiting a comprehensive understanding of its behavior .
Properties
CAS No. |
179685-48-4 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.214 |
IUPAC Name |
2,5,6,7,8,8a-hexahydro-1H-indolizin-3-imine |
InChI |
InChI=1S/C8H14N2/c9-8-5-4-7-3-1-2-6-10(7)8/h7,9H,1-6H2 |
InChI Key |
VNJHIPCVZNOPEN-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)CCC2=N |
Synonyms |
3(2H)-Indolizinimine,hexahydro-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Indolizinimine,hexahydro-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azabicyclo[3.3.1]nonane ketones with hydrazine derivatives, followed by cyclization to form the indole core . The reaction conditions often require the use of a base such as potassium carbonate or silver carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Indolizinimine,hexahydro-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds, which can have varied biological and chemical properties .
Scientific Research Applications
3(2H)-Indolizinimine,hexahydro-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Indolizinimine,hexahydro-(9CI) involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Indolizine Derivatives
- 5,6-Dihydro-5-methylindolizine (CAS 355114-83-9) :
- Molecular Formula : C₉H₁₁N
- Key Differences : This compound shares the indolizine core but lacks full saturation (only two hydrogenated positions vs. six in the target compound). The reduced saturation likely decreases its stability and increases reactivity due to conjugated π-systems. Its molecular weight (133.19 g/mol) is lower than the target compound’s theoretical mass (~138.21 g/mol for C₈H₁₄N₂), suggesting differences in volatility or solubility .
Piperazine and Triazine Derivatives
cis-2,4,6-Trimethyl-1-nitrosopiperazine (CAS 74022-96-1) :
- Molecular Formula : C₇H₁₅N₃O
- Key Differences : Piperazines are six-membered rings with two nitrogen atoms, contrasting with the bicyclic indolizinimine’s single nitrogen. The nitroso group in this derivative introduces electrophilic character, which is absent in the target compound. Piperazines are widely used in pharmaceuticals (e.g., antihistamines), whereas the biological role of 3(2H)-Indolizinimine remains uncharacterized .
Hexahydro-2,4,6-trimethyl-s-triazine trihydrate (CAS 58052-80-5) :
- Molecular Formula : C₆H₂₁N₃O₃
- Key Differences : This triazine derivative features a fully saturated six-membered ring with three nitrogen atoms. The additional methyl groups and trihydrate structure enhance its hydrophilicity compared to the bicyclic indolizinimine. Such triazines are often used as corrosion inhibitors or agrochemical intermediates .
Pesticidal 9CI Compounds
- MGK 264 (N-Octyl bicycloheptene dicarboximide, CAS 113-48-4): Molecular Formula: C₁₇H₂₅NO₂ Key Differences: A 9CI-class insecticide synergist, MGK 264 contains a bicycloheptene dicarboximide group. Unlike the indolizinimine, its structure includes electron-withdrawing carboximide groups, which enhance pesticidal activity by disrupting insect nerve function. The target compound lacks such functional groups, suggesting divergent applications .
Acridine Derivatives
- 10-Methylacridinium-9-ylidene derivatives: Functional Groups: Imino-N-carbothioate, nitrosoimine, formylhydrazone. Key Differences: Acridines are tricyclic aromatic systems with nitrogen at the central position. Their planar structure enables intercalation with DNA, making them useful in anticancer research. In contrast, the partially saturated indolizinimine’s bicyclic structure likely limits such interactions, redirecting its utility toward small-molecule synthesis or catalysis .
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